molecular formula C21H22N6O3S B11193869 N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11193869
M. Wt: 438.5 g/mol
InChI Key: JPEXLCBOUZBRRS-UHFFFAOYSA-N
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Description

N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a potent and selective chemical probe targeting the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase that plays a critical role in cell proliferation, differentiation, and neuronal development. Its dysregulation is implicated in the pathogenesis of several human diseases, most notably Down syndrome and Alzheimer's disease, due to its role in tau phosphorylation and amyloid precursor protein (APP) processing. This inhibitor functions by competitively binding to the ATP-binding pocket of the DYRK1A kinase domain, effectively suppressing its catalytic activity. The molecular design incorporates a quinazolinone scaffold linked to a methoxyphenyl-triazole moiety, which contributes to its high selectivity and potency. In research settings, this compound is a valuable tool for elucidating the complex signaling pathways governed by DYRK1A, investigating mechanisms of neurodegeneration, and validating DYRK1A as a therapeutic target. Furthermore, due to the established role of DYRK1A in regulating transcription factors and cell cycle progression, it is also being explored in oncology research, particularly for certain types of leukemia and solid tumors. Researchers utilize this high-purity compound for in vitro enzymatic assays, cell-based phenotypic studies, and in vivo disease model studies to advance the understanding of DYRK1A biology and its potential in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C21H22N6O3S

Molecular Weight

438.5 g/mol

IUPAC Name

N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-2-[[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H22N6O3S/c1-21(2)8-14-13(15(28)9-21)10-22-19(23-14)24-17(29)11-31-20-25-18(26-27-20)12-6-4-5-7-16(12)30-3/h4-7,10H,8-9,11H2,1-3H3,(H,25,26,27)(H,22,23,24,29)

InChI Key

JPEXLCBOUZBRRS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)CSC3=NNC(=N3)C4=CC=CC=C4OC)C

Origin of Product

United States

Preparation Methods

Reaction Condition Optimization

StepSolventCatalystTemp (°C)Yield (%)
Triazole cyclizationH₂ONaOH8075
AlkylationDMFK₂CO₃5082
Amide couplingTHFEt₃N2565

Microwave-assisted synthesis reduced the triazole cyclization time from 6 hours to 45 minutes, enhancing yield to 83%. Alternative coupling agents (e.g., HATU) increased amide bond formation efficiency to 72%.

Analytical Validation

Purity : HPLC analysis confirmed >98% purity (C18 column, MeOH:H₂O 70:30, λ = 254 nm).
Stability : The compound remained stable under ambient conditions for 30 days, with <2% degradation.

Challenges and Solutions

  • Triazole oxidation : Conducting reactions under nitrogen minimized disulfide formation.

  • Amide hydrolysis : Using anhydrous THF and molecular sieves prevented acetyl chloride degradation.

Chemical Reactions Analysis

Sulfur-Centered Reactivity

The sulfanyl (-S-) group bridging the triazole and acetamide exhibits nucleophilic character. Key reactions include:

Reaction Type Conditions Outcome Significance
Oxidation H₂O₂, mCPBA, or KMnO₄Forms sulfoxide (-SO-) or sulfone (-SO₂-) derivativesModifies electron-withdrawing capacity and hydrogen-bonding potential
Alkylation Alkyl halides, basic mediaSubstitutes -SH with -S-R groups (R = alkyl, aryl)Enhances lipophilicity; alters pharmacokinetic properties
Metal Coordination Transition metal saltsForms complexes via S→M bonds (e.g., Cu²⁺, Fe³⁺)Explored for catalytic or antimicrobial applications

Triazole Ring Reactivity

The 1,2,4-triazole moiety participates in electrophilic substitution and coordination chemistry:

Reaction Site Reagents Products Biological Implications
N1 Position Alkyl iodides, acyl chloridesN-alkylated or N-acylated derivatives Modulates target selectivity (e.g., kinase inhibition)
C5 Position HNO₂, diazonium saltsRing-opening or coupling reactionsGenerates bioactive intermediates for further synthesis
Metal Chelation Pt(II), Pd(II) complexesStable triazole-metal adductsInvestigated for anticancer activity

Quinazolinone Core Reactivity

The 7,7-dimethyl-5-oxo-tetrahydroquinazolinyl group undergoes characteristic reactions:

Reaction Conditions Mechanism Applications
Lactam Hydrolysis Strong acids/basesRing-opening to form carboxylic acid derivativesProdrug design; solubility enhancement
Electrophilic Aromatic Substitution HNO₃, H₂SO₄Nitration at C6/C8 positionsIntroduces nitro groups for downstream modifications
Reduction LiAlH₄, H₂/PdConverts carbonyl to alcoholAlters hydrogen-bonding capacity and metabolic stability

Acetamide Linker Reactivity

The -NHCO- group enables hydrolysis and condensation:

Transformation Agents Outcome Structural Impact
Acid/Base Hydrolysis HCl/NaOH, aqueous conditionsCleaves to free amine + carboxylic acidDegradation pathway; informs stability studies
Schiff Base Formation Aldehydes/ketonesForms imine derivativesExplored for pH-sensitive drug delivery systems

Comparative Reactivity Table

Key differences from structurally related compounds:

Feature Target Compound 2-Chloro-N-(quinazolin)acetamide N30 Triazole Derivative
Sulfanyl Reactivity Oxidizes to sulfoneLacks sulfur moietyContains non-reactive methyl group
Triazole Stability Resists ring-openingN/AUndergoes C5 nitrosation
Quinazolinone Solubility pH-dependent (pKa ~4.8)Lower due to chloro groupHigher (amine functionalization)

Unexplored Reaction Pathways

Predicted opportunities for further research:

  • Click Chemistry : Azide-alkyne cycloaddition at triazole's unsaturated bonds

  • Photocatalysis : C–H functionalization of methoxyphenyl group

  • Bioconjugation : Amide bond formation with biologics (e.g., antibodies)

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of heterocyclic compounds in antiviral therapies. The compound has been investigated for its efficacy against various viral infections. For example:

  • Mechanism of Action : The compound's structure allows it to interfere with viral replication processes. Its triazole moiety is known to exhibit activity against viral enzymes, which are crucial for viral propagation.
  • Case Studies :
    • In vitro studies demonstrated that derivatives of the compound exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1), suggesting a potential application in treating herpes-related infections .
    • Further research indicated that similar compounds could inhibit the replication of other viruses by targeting specific viral proteins .

Anticancer Properties

The anticancer potential of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has also been explored:

  • Cytotoxicity Studies : Preliminary studies have shown that the compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic pathways .
  • Research Findings :
    • A study reported that related quinazoline derivatives exhibited potent cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
    • Another investigation highlighted the ability of similar compounds to inhibit tumor growth in animal models, indicating their potential for therapeutic use .

Mechanism of Action

The mechanism of action of N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-2-{[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares a sulfanyl acetamide backbone with several analogs but differs in heterocyclic components and substituents. Key comparisons include:

Table 1: Structural Comparison of Sulfanyl Acetamide Derivatives
Compound Name / ID Core Structure Heterocycle Substituents Molecular Formula Key Properties
Target Compound Tetrahydroquinazolinone 1,2,4-Triazole 2-Methoxyphenyl C₂₂H₂₄N₆O₃S High lipophilicity; potential enhanced bioavailability
Tetrahydroquinoline 1,2,4-Thiadiazole Phenyl, Cyano C₂₈H₂₃N₅O₂S₂ Higher molecular weight (541 g/mol); reduced solubility due to bulky groups
Tetrahydroquinazoline 1,3,4-Thiadiazole Amino, Trimethyl C₁₉H₂₂N₆O₂S₂ Increased polarity from amino group; potential for hydrogen bonding
Cephalosporin 1,3,4-Thiadiazole, Tetrazole Methyl, Pivaloyl C₁₆H₂₀N₈O₄S₂ Antibiotic activity; β-lactam ring for bacterial target binding
Key Observations:
  • Heterocycle Impact: Triazole vs. Thiadiazole: The 1,2,4-triazole in the target compound offers greater aromaticity and metabolic stability compared to thiadiazoles, which may exhibit higher reactivity due to sulfur content . Substituent Effects: The 2-methoxyphenyl group in the target compound likely improves lipophilicity and blood-brain barrier penetration relative to ’s cyano-phenyl or ’s amino groups .

Pharmacological and Physicochemical Properties

  • Solubility: The target’s methoxy group may confer better aqueous solubility than ’s hydrophobic cyano-phenyl substituents but lower than ’s polar amino group .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Step 1 : Utilize nucleophilic substitution reactions to introduce the sulfanylacetamide group to the tetrahydroquinazolinone core, as demonstrated in analogous acetamide syntheses .
  • Step 2 : Optimize reaction conditions (e.g., solvent polarity, temperature) to stabilize intermediates. For example, ethanol/water mixtures at 60–80°C improve solubility of polar intermediates .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >95% purity .
    • Key Data : Monitor reaction progress using TLC (Rf ~0.4 in ethyl acetate) and confirm purity via HPLC (retention time ~12.3 min) .

Q. What spectroscopic and crystallographic methods are critical for structural characterization?

  • Methodology :

  • NMR : Assign protons on the tetrahydroquinazolinone ring (e.g., δ 2.1–2.5 ppm for dimethyl groups) and triazole sulfanyl moiety (δ 3.4–3.6 ppm for CH2-S) .
  • X-ray crystallography : Resolve stereochemistry of the tetrahydroquinazolinone core (e.g., boat vs. chair conformation) using single-crystal diffraction (space group P21/c) .
  • Mass spectrometry : Confirm molecular weight (e.g., m/z 439.2 [M+H]+ via ESI-MS) .

Q. How should initial biological activity screening be designed for this compound?

  • Methodology :

  • In vitro assays : Test inhibition of pro-inflammatory enzymes (e.g., COX-2) at 10 μM, using diclofenac as a positive control .
  • In vivo models : Evaluate anti-exudative activity in rodent carrageenan-induced edema models at 10 mg/kg, with histopathological analysis .
    • Key Data : Compare efficacy to reference compounds (e.g., % inhibition of edema: test compound 65% vs. diclofenac 70%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?

  • Methodology :

  • Triazole modifications : Replace 2-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to improve binding to hydrophobic enzyme pockets .
  • Quinazolinone core : Introduce fluorine at position 6 to enhance metabolic stability .
  • Sulfanyl linker : Replace sulfur with sulfone to modulate solubility and membrane permeability .
    • Key Data : Tabulate IC50 values against target enzymes (e.g., COX-2 IC50: parent compound 1.2 μM vs. nitro-derivative 0.8 μM) .

Q. What strategies address poor aqueous solubility and stability in preclinical formulations?

  • Methodology :

  • Salt formation : Synthesize sodium or hydrochloride salts to improve solubility (e.g., 2.5 mg/mL in PBS vs. 0.3 mg/mL for free base) .
  • Lyophilization : Prepare lyophilized powders with cyclodextrin or PEG-4000 for long-term storage .
    • Key Data : Stability testing under accelerated conditions (40°C/75% RH) shows <5% degradation over 6 months .

Q. How should researchers resolve contradictions in biological data across studies?

  • Methodology :

  • Dose-response validation : Re-test activity at multiple concentrations (1–100 μM) to rule out assay-specific artifacts .
  • Off-target profiling : Screen against panels of related enzymes (e.g., COX-1, LOX) to confirm selectivity .
  • Meta-analysis : Compare datasets using standardized metrics (e.g., pIC50 values) from public repositories (PubChem BioAssay) .

Q. What computational tools predict metabolic pathways and toxicity risks?

  • Methodology :

  • ADMET prediction : Use SwissADME to identify likely Phase I metabolites (e.g., hydroxylation at C7 of the quinazolinone) .
  • Docking simulations : Model interactions with CYP450 isoforms (e.g., CYP3A4) to prioritize toxicophores .
    • Key Data : Predicted hepatotoxicity risk score: 0.72 (high) due to triazole sulfanyl group .

Q. How can isotopic labeling (e.g., 14C) track in vivo distribution and metabolite identification?

  • Methodology :

  • Synthesis : Incorporate 14C at the acetamide carbonyl group via [14C]-acetic anhydride .
  • Autoradiography : Quantify tissue distribution in rodent models (e.g., liver: 25% ID/g at 24 h) .
  • LC-MS/MS : Identify major metabolites (e.g., glucuronide conjugate at m/z 615.3) .

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